molecular formula C12H13BBrF3O2 B12500830 2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12500830
M. Wt: 336.94 g/mol
InChI Key: HOVRFGUIVBYPDJ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained significant interest in various fields of scientific research. This compound is known for its unique chemical properties, making it valuable in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2,5,6-trifluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or ethanol.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.

Scientific Research Applications

2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and bromine functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,5,6-trifluorophenylboronic acid
  • 3-Bromo-2,5,6-trifluorophenylmethanamine
  • 3-Bromo-2,5,6-trifluorophenylacetonitrile

Uniqueness

2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of boronic ester and bromine functional groups, which provide versatility in chemical reactions. This compound’s ability to undergo various types of reactions and its applications in multiple fields make it a valuable tool in scientific research.

Properties

Molecular Formula

C12H13BBrF3O2

Molecular Weight

336.94 g/mol

IUPAC Name

2-(3-bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H13BBrF3O2/c1-11(2)12(3,4)19-13(18-11)8-9(16)6(14)5-7(15)10(8)17/h5H,1-4H3

InChI Key

HOVRFGUIVBYPDJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)F)F

Origin of Product

United States

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